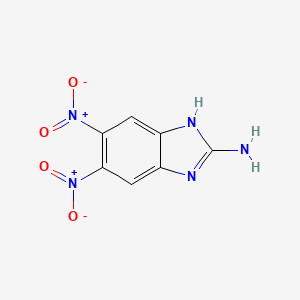

5,6-dinitro-1H-benzimidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N5O4 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

5,6-dinitro-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C7H5N5O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H3,8,9,10) |

InChI Key |

IFKPUFQFRKLTGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 5,6 Dinitro 1h Benzimidazol 2 Amine

De Novo Synthesis Strategies and Optimization of Reaction Conditions

The creation of 5,6-dinitro-1H-benzimidazol-2-amine is primarily achieved through a multi-step process that begins with a suitable benzimidazole (B57391) precursor. The key steps involve the regioselective addition of nitro groups and the introduction of an amine group.

Regioselective Nitration of Benzimidazole Precursors

The direct nitration of the benzimidazole ring is a critical step, yielding the 5(6)-nitro derivative as the main product. researchgate.net The presence of the fused benzene (B151609) ring in the benzimidazole molecule makes it more susceptible to electrophilic substitution compared to simpler five-membered ring analogs, with the nitro group typically being introduced into the arylene part of the molecule. researchgate.net

A common precursor for this synthesis is 2-aminobenzimidazole (B67599). The nitration of 2-aminobenzimidazole is a sensitive reaction that must be carefully controlled to achieve the desired dinitro product. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which is the active electrophile. unacademy.commasterorganicchemistry.com

The initial nitration of 2-aminobenzimidazole preferentially occurs at the 5-position due to the directing effects of the fused benzene ring and the amino group. A second nitration then occurs at the 6-position to yield the 5,6-dinitro derivative. The reaction conditions, including temperature and reaction time, must be optimized to maximize the yield of the dinitro product and minimize the formation of mononitrated and other side products.

Another synthetic route involves the cyclization of 4,5-dinitro-1,2-phenylenediamine. This precursor already contains the required dinitro functionality in the correct positions. The cyclization can be achieved by reacting it with a reagent that provides the C2 carbon of the imidazole (B134444) ring, such as cyanogen (B1215507) bromide. mdpi.com

Amine Group Introduction and Functional Group Interconversions

The amine group at the 2-position is a defining feature of this molecule. One of the most common methods for constructing the 2-aminobenzimidazole core is the cyclization of o-phenylenediamine (B120857) or its derivatives. mdpi.comijpdd.org For instance, 4-nitro-1,2-phenylenediamine can be treated with cyanogen bromide in a mixture of diglyme (B29089) and water to yield 5(6)-nitro-1H-benzimidazol-2-amine. mdpi.com This product can then undergo a further nitration step to introduce the second nitro group.

Alternatively, the synthesis of 2-aminobenzimidazoles can be achieved through the cyclodesulfurization of a pre-formed thiourea. symbiosisonlinepublishing.com This involves reacting an o-phenylenediamine with an isothiocyanate, followed by treatment with a desulfurizing agent. symbiosisonlinepublishing.com

Functional group interconversions are also a key aspect of the synthesis. For example, a nitro group can be reduced to an amino group, or an amino group can be converted to another functional group as needed for a specific synthetic strategy.

Table 1: Selected Synthetic Routes to Substituted 2-Aminobenzimidazoles

| Starting Material(s) | Reagent(s) | Product | Key Transformation |

| 4-Nitro-1,2-phenylenediamine | Cyanogen bromide | 5(6)-Nitro-1H-benzimidazol-2-amine | Cyclization |

| o-Phenylenediamine, Aryl Aldehydes | H₂O₂/TiO₂ P25 | 2-Substituted Benzimidazoles | Oxidative Cyclization rsc.org |

| o-Phenylenediamine, Trichloroacetonitrile | Copper (II) acetate | 2-Aminobenzimidazoles | One-pot Cyclization eurekaselect.com |

| Substituted o-phenylenediamine, α-Amino acid | Phosphoric acid, Polyphosphoric acid | 2-Aminoalkylbenzimidazole | Condensation and Cyclization google.com |

Green Chemistry Principles in Synthesis Design

Traditional methods for synthesizing benzimidazoles often involve harsh conditions, toxic solvents, and long reaction times, leading to environmental concerns. mdpi.comsphinxsai.com In response, there is a growing emphasis on developing greener synthetic routes. ijpdd.orgijarsct.co.in

Key green chemistry approaches include:

Use of Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign options like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a major focus. mdpi.comijpdd.orgnih.gov For example, some benzimidazole syntheses have been successfully carried out in water, which is economically and environmentally advantageous. sphinxsai.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green synthesis. ijpdd.orgsphinxsai.com Nanocrystalline magnesium oxide and catalysts supported on montmorillonite (B579905) K10 are examples of efficient and recyclable catalysts used in benzimidazole synthesis. rsc.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. mdpi.comgoogle.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot reactions, where multiple steps are carried out in a single reaction vessel, are often more atom-economical. eurekaselect.com

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis of this compound.

Electrophilic and Nucleophilic Substitution Dynamics

The synthesis of this compound is governed by the principles of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The nitration of the benzimidazole ring is a classic example of electrophilic aromatic substitution. researchgate.net The benzimidazole ring system, with its π-excessive nature at positions 4, 5, 6, and 7, is susceptible to attack by electrophiles. chemicalbook.com The nitronium ion (NO₂⁺), generated from nitric acid in the presence of a strong acid like sulfuric acid, acts as the electrophile. unacademy.commasterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity. unacademy.com The regioselectivity of the nitration is influenced by the electronic effects of the substituents already present on the ring.

Nucleophilic Substitution: While the benzene ring of benzimidazole primarily undergoes electrophilic substitution, the imidazole portion, particularly the C2 position, can be susceptible to nucleophilic attack. chemicalbook.com Furthermore, in highly electron-deficient rings, such as dinitro-substituted benzimidazoles, nucleophilic aromatic substitution (SNAAr) can occur, where a nucleophile replaces a leaving group (like a halide) on the aromatic ring.

Reductive Pathways for Nitro to Amino Transformation

Although the target compound is a dinitro derivative, the reduction of nitro groups to amino groups is a common and important transformation in the chemistry of nitroaromatic compounds, including nitrobenzimidazoles. researchgate.net This transformation is often a key step in the synthesis of related compounds or in the study of their metabolic pathways. nih.gov

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.govlibretexts.org A variety of reducing agents can be employed for this transformation.

Common Reductive Methods:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. It is a clean and efficient method, but care must be taken to control the reaction conditions to avoid over-reduction or side reactions.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin, iron, or zinc, in the presence of an acid like hydrochloric acid. libretexts.org For example, tin(II) chloride has been used for the reduction of dinitroanilines to their corresponding diamines. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst. It offers a safer alternative to using hydrogen gas.

The choice of reducing agent and reaction conditions can allow for the selective reduction of one nitro group in the presence of another, which is a valuable tool in the synthesis of asymmetrically substituted aminonitrobenzimidazoles.

Kinetic and Thermodynamic Considerations in Synthetic Routes

The synthesis of this compound involves complex chemical transformations where both kinetic and thermodynamic factors play a crucial role in determining the reaction outcome, yield, and regioselectivity. Detailed experimental studies on this specific molecule are limited in publicly available literature; however, computational and mechanistic studies on related benzimidazole nitration and formation reactions provide significant insights into the governing principles.

Kinetic Analysis of Benzimidazole Formation and Nitration

The rate of synthesis is influenced by factors such as temperature, solvent polarity, and the nature of the reactants and intermediates. Kinetic studies on analogous systems reveal that the formation of the benzimidazole ring and its subsequent nitration are the rate-determining steps.

For instance, the base-mediated cyclization of N-(2,4-dinitrophenyl) amino acid derivatives to form nitrobenzimidazole N-oxides has been shown to be a second-order reaction. researchgate.net In one such study, the reaction of N-(2,4-dinitrophenyl)glycine to yield 5-nitro-1H-benzimidazole-3-oxide was found to be first order with respect to the concentration of sodium hydroxide, with a second-order rate constant (k_N) of 1.7 x 10⁻³ M⁻¹ s⁻¹. researchgate.net This suggests that the initial deprotonation event is critical to the rate of the subsequent intramolecular cyclization. The proposed mechanism involves the formation of an N-alkylidene 2-nitrosoaniline-type intermediate as the rate-determining step. researchgate.net

Theoretical studies employing Density Functional Theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to model the kinetics of nitration on the benzimidazole core. A study on the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole, a process relevant to the placement of nitro groups on the benzene ring, calculated the potential energy surface and identified two transition states. physchemres.org Such studies allow for the computation of temperature-dependent rate constants. The Arrhenius plots derived from these calculations typically show a positive temperature dependence, indicating that the reaction rates increase with temperature, as expected for most chemical reactions. physchemres.org

The solvent environment also significantly impacts reaction kinetics. The self-consistent reaction field (SCRF) method has been used in computational models to simulate systems in solution. physchemres.org These models compare reaction rates in the gas phase versus a solvent phase (e.g., water), revealing the role of solvent polarity and hydrogen bonding in stabilizing transition states and influencing activation energy. physchemres.org

Thermodynamic Profile of Synthetic Intermediates and Products

Computational studies on the nitration of benzimidazole systems have determined these thermodynamic parameters. physchemres.org For the isomerization of 5-nitro-1H-benzo[d]imidazole, calculations were performed to understand the stability of the reactant, a chemically-energized intermediate, and the product. physchemres.org Thermodynamic analysis helps in predicting the position of equilibrium and the relative concentrations of different isomers at a given temperature.

The thermal and chemical stability of the final dinitro product is a critical consideration, especially given that nitro-rich heterocyclic compounds can be energetic materials. nih.gov Theoretical studies indicate that the stability of substituted benzimidazoles is influenced by the nature and position of the substituents. While nitro groups are essential for the target compound's identity, they generally decrease the thermal stability of the parent benzimidazole ring. nih.gov The strength of the chemical bonds within the molecule is a key factor; for example, the N-C bond energy is significantly higher than the N-N bond energy, influencing the molecule's decomposition pathways. nih.gov

The heat capacity of activation (ΔC‡p), which describes the temperature dependence of the activation energy, is another important thermodynamic consideration. physchemres.org In the study of nitro-1H-benzo[d]imidazole isomerization, the variation of activation energy with temperature was determined in both gas and solvent phases, highlighting that the heat capacity of activation is particularly significant at lower temperatures. physchemres.org

Below is a table summarizing representative calculated thermodynamic and kinetic data for the related reaction of 5-nitro-1H-benzo[d]imidazole isomerization, which provides a model for understanding the synthesis of dinitrated benzimidazoles. physchemres.org

| Parameter | Value (at 298.15 K) | Phase | Significance |

| Activation Energy (Ea) | Varies with temperature | Gas & Solvent | Energy barrier for the reaction. physchemres.org |

| Enthalpy of Activation (ΔH‡) | Calculated via DFT | Gas & Solvent | Heat absorbed or released to reach the transition state. physchemres.org |

| Entropy of Activation (ΔS‡) | Calculated via DFT | Gas & Solvent | Change in disorder on the way to the transition state. physchemres.org |

| Gibbs Free Energy of Activation (ΔG‡) | Calculated via DFT | Gas & Solvent | Determines the spontaneity of reaching the transition state. physchemres.org |

| Rate Constant (k) | Temperature-dependent | Gas & Solvent | Quantifies the rate of the reaction. physchemres.org |

Advanced Structural Characterization and Solid State Phenomena of 5,6 Dinitro 1h Benzimidazol 2 Amine

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular and supramolecular structure of 5,6-dinitro-1H-benzimidazol-2-amine.

Molecular Conformation and Torsion Angle Analysis

A key aspect of structural analysis is the determination of the molecule's conformation, which includes bond lengths, bond angles, and torsion angles. For this compound, particular attention would be paid to the planarity of the benzimidazole (B57391) core and the orientation of the nitro and amine substituents. Torsion angles involving the C-N bonds of the nitro groups would reveal the extent of their rotation relative to the aromatic ring, which has implications for the molecule's electronic properties and packing efficiency.

Crystal Packing Architectures and Supramolecular Assembly

The manner in which individual molecules pack together in the crystal lattice is known as the crystal packing architecture. This arrangement is governed by a combination of intermolecular forces, including hydrogen bonds and van der Waals interactions. The resulting supramolecular assembly can take various forms, such as chains, sheets, or more complex three-dimensional frameworks. Understanding this assembly is key to comprehending the material's physical properties.

Polymorphism and Crystal Engineering

Identification and Characterization of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The identification and characterization of potential polymorphs of this compound would require systematic crystallization experiments under various conditions.

Control of Crystallization for Desired Solid-State Properties

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. By understanding the intermolecular interactions that govern the crystallization of this compound, it may be possible to control the crystallization process to selectively produce a specific polymorph with optimized characteristics for a particular application.

Influence of Intermolecular Interactions on Polymorphic Behavior

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms, is of paramount importance in materials science and pharmaceuticals. The specific polymorphic form of a substance can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability. The polymorphic behavior of this compound is intricately governed by a network of intermolecular interactions within its crystal lattice. These non-covalent forces, though weaker than covalent bonds, dictate the packing of molecules and the resulting crystal symmetry, ultimately determining the formation of different polymorphs.

The primary intermolecular interactions at play in the crystal structure of this compound and its derivatives are hydrogen bonding and π-π stacking interactions. The presence of both hydrogen bond donors (the amine and imidazole (B134444) N-H groups) and acceptors (the nitro groups and the imidazole nitrogen atom) facilitates the formation of a robust hydrogen-bonding network. Concurrently, the aromatic benzimidazole core allows for significant π-π stacking interactions between adjacent molecules.

While specific crystallographic data for polymorphs of this compound are not extensively detailed in the available literature, a comprehensive understanding can be derived from the analysis of closely related structures, such as 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate. nih.gov In this analog, the crystal structure is stabilized by a three-dimensional network of hydrogen bonds and π-π contacts. nih.gov

The key intermolecular interactions expected to influence the polymorphic behavior of this compound include:

N-H···O Hydrogen Bonds: These are expected to be among the strongest and most directional interactions, forming between the amino group (N-H) and the nitro groups (O=N=O), as well as the imidazole N-H and the nitro groups. These interactions are crucial in forming primary structural motifs.

N-H···N Hydrogen Bonds: The amino group can also act as a hydrogen bond donor to the sp2-hybridized nitrogen atom of the imidazole ring of an adjacent molecule, leading to the formation of dimeric or catemeric structures.

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H groups and the nitro and imidazole nitrogen atoms, respectively, also contribute to the cohesion of the crystal packing.

The subtle interplay and competition between these various interactions can lead to the formation of different polymorphic forms. For instance, a change in crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of a different hydrogen-bonding network or a more dominant π-stacking arrangement, resulting in a distinct crystal packing and, consequently, a different polymorph.

Hirshfeld surface analysis of related benzimidazole derivatives provides further insight into the relative contributions of these interactions. researchgate.netnih.gov For example, in 1,3-diethyl-5-nitro-1H-benzimidazol-2(3H)-one, the crystal packing is dominated by H···H (44.3%), H···O/O···H (34.9%), C···C (6.2%), and H···C/C···H (5.8%) interactions. researchgate.net This highlights the significance of both hydrogen bonding and van der Waals forces in the crystal assembly.

The following table summarizes the key intermolecular interactions and their potential role in the polymorphic behavior of this compound, based on data from analogous compounds.

| Interaction Type | Donor | Acceptor | Potential Role in Polymorphism |

| Hydrogen Bonding | |||

| N-H···O | Amino (-NH2), Imidazole (>N-H) | Nitro (-NO2) | Formation of primary structural motifs (e.g., chains, sheets); competition between different N-H···O bonding patterns can lead to different polymorphs. |

| N-H···N | Amino (-NH2) | Imidazole (>N=) | Creation of dimeric or catemeric structures; can compete with N-H···O bonds. |

| C-H···O | Benzene (B151609) ring (C-H) | Nitro (-NO2) | Secondary interactions that contribute to the overall stability and packing efficiency. |

| π-π Stacking | |||

| Benzimidazole Ring | Benzimidazole Ring | Benzimidazole Ring | Stabilization of the crystal lattice through aromatic interactions; variations in stacking geometry (e.g., parallel-displaced, T-shaped) can define different polymorphs. |

Electronic Structure, Spectroscopic Fingerprints, and Reactivity of 5,6 Dinitro 1h Benzimidazol 2 Amine

Advanced Spectroscopic Characterization for Mechanistic Insights

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

The UV-visible absorption spectrum is expected to be complex, arising from π-π* transitions within the aromatic system. The parent 2-aminobenzimidazole (B67599) molecule exhibits absorption maxima in water at approximately 280 nm and 244 nm. researchgate.net The addition of two nitro groups, which are powerful chromophores, is expected to cause a significant bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the strong electronic withdrawing nature of the NO₂ groups. For comparison, various mononitrobenzimidazole isomers show strong absorption bands in the range of 301-319 nm. researchgate.net Therefore, it is anticipated that 5,6-dinitro-1H-benzimidazol-2-amine will have major absorption peaks above 320 nm, characteristic of nitroaromatic compounds.

Probing Reactivity through Derivatization and Functionalization

The reactivity of this compound is characterized by the distinct functionalities present: the exocyclic amino group, the acidic N-H proton of the imidazole (B134444) ring, and the two electrophilic nitro groups on the benzene (B151609) ring. These sites offer multiple avenues for chemical modification.

Selective Modification of Amino and Imidazole N-H Sites

The benzimidazole (B57391) ring contains two nitrogen atoms, with the N-H proton at the N-1 (or N-3) position being acidic and readily deprotonated by a base. This allows for selective alkylation at this site. A notable example is the reaction of the closely related 5(6)-nitro-1H-benzimidazol-2-amine with various substituted 2-chloroacetamides in the presence of potassium carbonate (K₂CO₃) and acetonitrile (B52724) as the solvent. mdpi.com This reaction proceeds via N-alkylation at the imidazole nitrogen, yielding a series of N-arylacetamide derivatives. mdpi.com Although the starting material is an isomeric mixture, the reaction demonstrates the high reactivity of the imidazole N-H site for selective functionalization, leaving the exocyclic 2-amino group untouched under these conditions. mdpi.com

The table below details the derivatives synthesized from 5(6)-nitro-1H-benzimidazol-2-amine, highlighting the yields achieved.

Table 1: Synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide Derivatives

| Derivative Name | Yield (%) |

|---|---|

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide | 90.1 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | 80.1 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | 72.0 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide | 94.0 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl)acetamide | 81.5 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-nitrophenyl)acetamide | 79.8 |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide | 60.0 |

Data sourced from a study on 5(6)-nitro-1H-benzimidazol-2-amine, a regioisomeric mixture. mdpi.com

Nitro Group Reduction and Substitution Chemistry

The two nitro groups on the benzene ring are susceptible to reduction, providing a pathway to corresponding amino derivatives. The reduction of aromatic nitro groups is a well-established transformation in organic chemistry and can be achieved using various reagents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney Nickel. This method is highly efficient but can sometimes affect other functional groups.

Metal-Acid Systems: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These are classic and reliable methods for converting nitro groups to primary amines.

A particularly relevant transformation is the selective reduction of one nitro group in a dinitro-benzimidazole system. For instance, 4,6-dinitrobenzimidazole can be selectively reduced to 4-amino-6-nitrobenzimidazole using sodium polysulfide. This demonstrates that, with the appropriate choice of reagent, it is feasible to reduce one nitro group on the this compound backbone while leaving the other intact. Such a transformation would yield valuable diamino-nitro-benzimidazole intermediates for further synthesis.

Direct nucleophilic aromatic substitution of the nitro groups is generally difficult but can be activated by the strong electron-withdrawing nature of the remaining ring system.

Formation of Precursor Compounds for Subsequent Transformations

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic structures. Its derivatization is a key step in building molecules with specific biological or material properties.

As detailed in section 4.3.1, the compound is a direct precursor to a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which have been investigated for their potential as antiprotozoal agents. mdpi.com In this context, the this compound core acts as a scaffold that is further elaborated to generate a library of candidate drug molecules. mdpi.com

Furthermore, the reduction of one or both nitro groups opens up significant synthetic possibilities. The resulting amino groups can be diazotized and converted into a wide range of other substituents. More importantly, the formation of a 5,6-diaminobenzimidazol-2-amine derivative from the complete reduction of the starting material would create an ortho-diamine system. This functionality is a classic precursor for the construction of new fused heterocyclic rings, such as triazoles or quinoxalines, by condensation with appropriate reagents.

Computational Chemistry and Theoretical Modeling of 5,6 Dinitro 1h Benzimidazol 2 Amine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. These computational techniques are instrumental in understanding the electronic structure, stability, and reactivity of complex organic molecules like 5,6-dinitro-1H-benzimidazol-2-amine.

Ab initio and semi-empirical methods are two primary classes of quantum chemical calculations used to explore the electronic structure of molecules. Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are derived directly from theoretical principles without the inclusion of experimental parameters. wikipedia.orgyoutube.com DFT, in particular with functionals like B3LYP, has become a standard for obtaining accurate electronic properties, such as molecular orbital energies (HOMO and LUMO), electron density distribution, and dipole moments for various benzimidazole (B57391) derivatives. mdpi.comdergipark.org.tr For instance, studies on nitroimidazole derivatives have successfully employed DFT to investigate their electronic properties and correlate them with their potential applications. nih.gov

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where ab initio methods would be computationally expensive. wikipedia.org While less accurate than ab initio methods, they can still provide valuable qualitative insights into the electronic structure of complex systems. nih.gov For a molecule like this compound, DFT calculations with a suitable basis set, such as 6-311G(d,p), would be the preferred approach to obtain a reliable description of its electronic structure. researchgate.net

Table 1: Representative Electronic Properties of a Substituted Benzimidazole Derivative Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| Energy Gap (HOMO-LUMO) | 4.2 eV |

| Dipole Moment | 5.8 D |

| Note: This table presents example data for a hypothetical substituted benzimidazole to illustrate typical computational outputs. Actual values for this compound would require specific calculations. |

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, has become a reliable tool. nih.govnih.govrsc.org For benzimidazole derivatives, studies have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts, even accounting for solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov The theoretical prediction of NMR spectra for derivatives of 5(6)-nitro-1H-benzimidazol-2-amine has been used to distinguish between regioisomers, demonstrating the utility of this approach. acs.org

IR Spectroscopy: Theoretical calculations of vibrational frequencies are crucial for interpreting experimental Infrared (IR) spectra. DFT calculations can predict the vibrational modes of a molecule, and the results are often scaled to improve agreement with experimental data. nih.govdiva-portal.org For benzimidazole derivatives, computational studies have successfully assigned the vibrational modes of the benzimidazole core and its substituents. mdpi.com The characteristic stretching frequencies of the nitro (NO₂) and amino (NH₂) groups in this compound could be precisely predicted using these methods.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.netyoutube.com Studies on various benzimidazole derivatives have used TD-DFT to calculate their absorption maxima (λmax) and oscillator strengths, providing insights into their electronic transitions. mdpi.com For this compound, TD-DFT calculations could predict its UV-Vis spectrum, which is expected to be influenced by the nitro and amino substituents on the benzimidazole ring.

Table 2: Predicted Spectroscopic Data for an Analogous Nitro-Substituted Benzimidazole

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=N chemical shift | 155 ppm |

| ¹H NMR | N-H chemical shift | 7.5 ppm |

| IR | N-O stretch | 1520 cm⁻¹, 1340 cm⁻¹ |

| IR | N-H stretch | 3400 cm⁻¹ |

| UV-Vis | λmax | 350 nm |

| Note: This table presents example data for a hypothetical nitro-substituted benzimidazole to illustrate typical computational outputs. Actual values for this compound would require specific calculations. |

Quantum chemical calculations can be used to determine various thermochemical properties, such as the heat of formation (HOF), Gibbs free energy, and bond dissociation energies (BDEs), which are critical for assessing the stability of a compound. nih.govsciencepublishinggroup.comresearchgate.net For energetic materials based on benzimidazole cores, DFT has been employed to evaluate their stability and detonation performance. mdpi.com The presence of nitro groups in this compound suggests it may have energetic properties. Computational analysis of the C-NO₂ and N-NO₂ bond dissociation energies can provide insights into its thermal stability. nih.gov The HOMO-LUMO energy gap is also a key indicator of chemical stability, with a larger gap generally implying greater stability. acs.org

Table 3: Calculated Thermochemical Properties for a Dinitrobenzimidazol-2-one Derivative

| Property | Calculated Value |

| Heat of Formation (gas phase) | +250 kJ/mol |

| Gibbs Free Energy of Formation | +310 kJ/mol |

| HOMO-LUMO Gap | 3.8 eV |

| Note: This table presents example data for a dinitrobenzimidazol-2-one derivative to illustrate typical computational outputs. mdpi.com Actual values for this compound would require specific calculations. |

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations focus on the properties of single molecules, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of molecules in larger systems, such as in solution or in the solid state.

MD simulations can provide a detailed picture of the conformational dynamics of a molecule by solving Newton's equations of motion for a system of atoms. researchgate.netnih.gov For flexible molecules, MD simulations can explore the potential energy surface and identify the most stable conformations in different environments. In the context of benzimidazole derivatives, MD simulations have been used to study their stability within protein binding sites. nih.gov For this compound, MD simulations could be used to study its conformational preferences in various solvents, which is crucial for understanding its solubility and reactivity. Solid-phase synthesis of benzimidazole derivatives has also been a focus of research, and solid-state simulations could provide insights into the crystal packing and polymorphism of the title compound. nih.govnih.govresearchgate.net

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, govern their self-assembly into larger structures. MD and MC simulations are well-suited to study these phenomena. rsc.orgrsc.org The crystal structures of many benzimidazole derivatives are stabilized by a network of intermolecular hydrogen bonds. sciencepublishinggroup.com For this compound, the amino group can act as a hydrogen bond donor, while the nitro groups and the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. nih.gov Computational studies on the intermolecular interactions in crystals of nitro-substituted aromatic compounds have provided a framework for understanding their crystal packing. rsc.org Simulations could predict how molecules of this compound might self-assemble in solution or in the solid state, which is important for materials science applications. rsc.org

Theoretical Studies on Reaction Pathways and Energy Barriers

Computational chemistry and theoretical modeling provide powerful tools to investigate the intricate details of chemical reactions involving this compound. These methods allow for the exploration of potential reaction pathways, the identification of transient intermediates and transition states, and the calculation of associated energy barriers. Such studies are crucial for understanding the synthesis, stability, and reactivity of this and related nitro-containing heterocyclic compounds.

Theoretical investigations into the reaction pathways of benzimidazole derivatives often employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. These studies can elucidate reaction mechanisms that are difficult to probe experimentally.

One area of significant theoretical interest in analogous benzimidazole systems is the study of tautomerism. For nitro- and amino-substituted benzimidazoles, quantum chemical calculations have been utilized to determine the relative stability of different tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net For this compound, theoretical calculations could predict the equilibrium between the 5,6-dinitro and 5,7-dinitro tautomers, providing insights into their relative populations at different conditions.

Furthermore, computational studies have been instrumental in understanding the regioselectivity of reactions involving the benzimidazole core. For instance, in the synthesis of derivatives of 5(6)-nitro-1H-benzimidazol-2-amine, computational predictions of NMR spectra have been used to identify the predominant regioisomer formed during N-alkylation reactions. nih.govmdpi.com This approach relies on calculating the energies of the possible products and transition states leading to their formation, thereby predicting the most favorable reaction pathway.

While specific, in-depth research articles focusing exclusively on the theoretical reaction pathways and energy barriers of this compound are not prevalent in the public literature, the established use of computational chemistry for closely related compounds provides a clear framework for how such studies would be conducted. DFT calculations would be employed to map the potential energy surface for reactions such as nitration, nucleophilic substitution, or decomposition. These calculations would identify the structures of reactants, products, intermediates, and transition states.

The energy differences between these species would provide critical thermodynamic and kinetic data, as illustrated in the hypothetical reaction coordinate diagram below.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +30 |

| Products | -10 |

Note: This table is illustrative and does not represent experimental or fully calculated data for a specific reaction of this compound.

Such theoretical studies are invaluable for optimizing synthetic routes by identifying reaction conditions that favor the desired product while minimizing side reactions. They can also provide fundamental insights into the stability and potential decomposition pathways of energetic materials containing the this compound moiety. The application of these computational methodologies to this specific compound remains a promising area for future research.

Applications of 5,6 Dinitro 1h Benzimidazol 2 Amine in Advanced Materials Science

Design and Evaluation as Building Blocks for High-Energy Density Materials

The presence of two nitro groups on the benzene (B151609) ring of 5,6-dinitro-1H-benzimidazol-2-amine imparts significant energetic potential, making it a candidate for the development of new HEDMs. The evaluation of such compounds involves a combination of theoretical calculations and experimental studies to assess their energetic performance, stability, and the relationship between their structure and properties.

Theoretical Assessment of Energetic Performance (e.g., heat of formation, detonation properties via computational models)

Computational chemistry plays a crucial role in the initial screening and characterization of potential energetic materials, providing insights into their performance without the need for immediate synthesis and hazardous testing. For this compound, theoretical assessments would focus on key energetic parameters such as the heat of formation, detonation velocity (D), and detonation pressure (P). While specific computational data for this compound is not extensively available in the public domain, the energetic properties of analogous nitro-substituted benzimidazole (B57391) and related heterocyclic compounds have been investigated, offering a valuable comparative framework. nih.govnih.gov

Theoretical studies on polynitrotetraazabenzimidazoles have shown that the introduction of nitro groups significantly enhances the density and, consequently, the detonation performance of the resulting compounds. academie-sciences.fr For instance, increasing the number of nitro groups on a tetraazabenzimidazole core leads to a progressive increase in the calculated detonation velocity and pressure. academie-sciences.fr A theoretical study on benzimidazole derivatives as energetic materials further corroborates that nitro groups are key to improving explosive properties. nih.govnih.gov

To illustrate the potential of nitro-substituted benzimidazoles, the following table presents calculated energetic properties for related compounds. These values, obtained through computational models, highlight the performance that can be anticipated from this class of materials.

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |

| Polynitrotetraazabenzimidazole (1 NO2) | - | 5.87 | 14.14 | academie-sciences.fr |

| Polynitrotetraazabenzimidazole (6 NO2) | >1.90 | 8.92 | 37.17 | academie-sciences.fr |

| 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one | - | 7.78 | 27.05 | academie-sciences.fr |

| 2,4,6-trinitrotoluene (TNT) | 1.60 | 7.21 | 22.49 | academie-sciences.fr |

This table is for comparative purposes and includes data for related compounds to infer the potential energetic performance of this compound.

The data suggests that a dinitro-substituted benzimidazole like this compound would be expected to exhibit robust energetic performance, likely superior to that of some traditional explosives.

Thermal Decomposition Studies and Stability from a Materials Perspective

The presence of the amino group in this compound could potentially influence its thermal decomposition pathway. The amino group can participate in intermolecular hydrogen bonding, which may enhance the stability of the crystal lattice. However, it could also be involved in initial decomposition reactions. Theoretical calculations of bond dissociation energies (BDEs) for various bonds within the molecule would be instrumental in predicting the initial steps of thermal decomposition. researchgate.net

Structure-Property Relationships for Tunable Energetic Characteristics

The two nitro groups at the 5 and 6 positions of the benzimidazole ring are the primary contributors to the energetic nature of the molecule. These electron-withdrawing groups increase the density and the positive heat of formation, both of which are desirable for high-energy materials. nih.govnih.gov The amino group at the 2-position, while not a primary explosophore, can influence the molecule's properties in several ways. It can act as a hydrogen bond donor, potentially leading to a more stable crystal packing and reduced sensitivity to impact and friction. nih.govnih.gov

Furthermore, the amino group offers a reactive site for further chemical modifications. This allows for the synthesis of a family of related energetic materials with tunable properties. For example, the amino group could be functionalized to introduce other energetic moieties or to create larger, more complex molecules with tailored energetic characteristics and sensitivities. This tunability is a key advantage in the design of next-generation energetic materials. nih.govnih.gov

Precursor in Functional Polymer and Supramolecular Structure Synthesis

Beyond its energetic applications, the unique chemical structure of this compound makes it a valuable precursor for the synthesis of functional polymers and supramolecular architectures. The combination of the rigid benzimidazole core and the reactive amino group opens up possibilities for creating materials with interesting optical, thermal, and self-assembly properties.

Incorporation into Polymer Backbones and Side Chains

The amino group of this compound provides a handle for its incorporation into polymer structures, either within the main polymer backbone or as a pendant side chain. While specific examples of the polymerization of this compound are not documented, the polymerization of other benzimidazole derivatives has been successfully demonstrated. For instance, 1H-benzo[d]imidazol-2(3H)-one has been used as a monomer in N-C coupling reactions to produce high molecular weight linear polymers with high glass transition temperatures and good thermal stability. nih.govacs.org

Theoretically, this compound could be used as a monomer in various polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides containing the dinitrobenzimidazole moiety. The resulting polymers would be expected to possess high thermal stability due to the rigid benzimidazole units and could exhibit interesting properties arising from the nitro groups, such as a high refractive index or specific interactions with other molecules.

Self-Assembly into Supramolecular Architectures

The benzimidazole scaffold is well-known for its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into well-defined supramolecular structures. mdpi.comresearchgate.net The specific functional groups on this compound would play a directing role in such self-assembly processes.

The N-H protons on the imidazole (B134444) ring and the amino group can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. This combination of donors and acceptors can lead to the formation of intricate hydrogen-bonding networks, resulting in one-, two-, or three-dimensional supramolecular architectures. mdpi.comresearchgate.net

Furthermore, the aromatic benzimidazole core is prone to π-π stacking interactions, which would further stabilize the self-assembled structures. The electron-withdrawing nitro groups would influence the electronic properties of the aromatic system, potentially leading to specific charge-transfer interactions that could be exploited in the design of functional materials with applications in sensing or electronics. The study of the self-assembly of this compound could therefore lead to the development of novel crystalline materials, gels, or liquid crystals with unique properties. mdpi.comresearchgate.net

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the judicious selection of organic ligands and metal centers to create extended, crystalline structures with tunable porosity and functionality. The benzimidazole scaffold is a well-regarded building block in this context, and the specific substitutions on this compound offer intriguing possibilities for creating novel framework materials.

Binding Modes and Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with metal centers is anticipated to be rich and varied, owing to the multiple potential donor sites within the molecule. The benzimidazole ring itself offers two nitrogen atoms (the imidazole N-1 and N-3) that can coordinate to metal ions. Furthermore, the exocyclic amino group at the 2-position and the oxygen atoms of the nitro groups at the 5- and 6-positions could also participate in metal binding, leading to a range of possible coordination modes.

The primary binding is expected to occur through the imidazole nitrogen atoms, which is a common feature in benzimidazole-based ligands. The coordination can be monodentate, utilizing one of the imidazole nitrogens, or bidentate, bridging two metal centers. The presence of the amino group can facilitate chelation, where the ligand binds to a single metal ion through both an imidazole nitrogen and the amino nitrogen, forming a stable five-membered ring. This bidentate chelation has been observed in related 2-aminobenzimidazole (B67599) complexes. nih.gov

| Potential Donor Site | Coordination Mode | Potential Metal Ion Interactions |

| Imidazole N-1 | Monodentate, Bidentate (bridging) | Transition metals (e.g., Zn(II), Cu(II), Co(II)) |

| Imidazole N-3 | Monodentate, Bidentate (bridging) | Transition metals (e.g., Zn(II), Cu(II), Co(II)) |

| Amino N at C2 | Monodentate, Chelating (with N-1 or N-3) | Transition metals |

| Nitro O at C5/C6 | Monodentate (less common), Hydrogen bonding | Hard metal ions, secondary interactions |

Structural Design and Topological Analysis of Frameworks

The potential for this compound to act as a versatile building block in the design of MOFs and coordination polymers is significant. Depending on the coordination mode adopted, this ligand can give rise to frameworks of varying dimensionality and topology.

If the ligand acts as a simple monodentate linker through one of its imidazole nitrogens, it could be used to terminate a growing framework or to functionalize the pores of a pre-existing MOF. However, its true potential lies in its ability to act as a bridging ligand. A bidentate bridging mode, connecting two metal centers through the N-1 and N-3 positions, could lead to the formation of one-dimensional chains or two-dimensional sheets.

Chemo- and Optosensory Applications (Mechanistic and Design Principles)

The electronic properties of this compound, characterized by the interplay between the electron-donating amino group and the electron-withdrawing nitro groups, make it a promising candidate for the development of chemical sensors and nonlinear optical materials.

Design of Non-Biological Chemical Sensing Platforms

The design of a chemical sensing platform based on this compound would leverage the changes in its electronic or photophysical properties upon interaction with a target analyte. The benzimidazole core can serve as a fluorophore, and the amino and nitro substituents can act as recognition sites.

A potential design for a fluorescent chemosensor would involve monitoring the changes in the fluorescence intensity or wavelength of the compound upon binding to an analyte. The amino group and the imidazole nitrogens can act as binding sites for metal ions or anions. For instance, the coordination of a metal ion could lead to fluorescence quenching or enhancement through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). The nitro groups, by modulating the electron density of the benzimidazole ring, can fine-tune the sensitivity and selectivity of the sensor.

Mechanisms of Analyte Recognition and Signal Transduction

The primary mechanism for analyte recognition would be through coordination interactions or hydrogen bonding. The lone pair of electrons on the amino nitrogen and the imidazole nitrogens are available for donation to electron-deficient species, such as metal cations. The acidic proton on the imidazole ring could also be involved in anion sensing through hydrogen bond formation.

Signal transduction, the process of converting the binding event into a measurable signal, would likely occur through one of the following pathways:

Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the benzimidazole fluorophore might be quenched by the electron-rich amino group through a PET mechanism. Upon binding of a cation to the amino group, the PET process could be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The push-pull nature of the molecule, with its donor (amino) and acceptor (dinitro) groups, can lead to an ICT state upon photoexcitation. The binding of an analyte can alter the energy of this ICT state, resulting in a shift in the emission wavelength (ratiometric sensing).

Alteration of pKa: The binding of an analyte to the benzimidazole core can change the pKa of the imidazole proton, leading to a change in the protonation state and a corresponding change in the optical properties.

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with a significant difference in their ground and excited state dipole moments, often found in push-pull systems, can exhibit large second-order nonlinear optical (NLO) responses. The structure of this compound, with the electron-donating amino group and the strongly electron-withdrawing dinitro groups attached to the π-conjugated benzimidazole system, fits this design principle.

Future Research Directions and Challenges in 5,6 Dinitro 1h Benzimidazol 2 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the study of 5,6-dinitro-1H-benzimidazol-2-amine would be the development of efficient and environmentally benign synthetic routes. Traditional methods for the synthesis of related nitrobenzimidazoles often involve harsh reaction conditions, the use of strong acids, and the generation of significant chemical waste.

Future research would likely focus on:

Greener Synthesis: Exploring the use of solid acid catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to reduce the environmental impact. Microwave-assisted methods, for instance, have been shown to accelerate reaction times and improve yields for other benzimidazole (B57391) derivatives.

Selective Nitration: A significant synthetic challenge is the precise control of nitration to achieve the desired 5,6-dinitro substitution pattern without the formation of other isomers. Developing regioselective nitration methods would be a key area of investigation. This could involve the use of novel nitrating agents or protective group strategies to direct the substitution.

One-Pot Syntheses: Designing multi-component, one-pot reactions could streamline the synthesis process, making it more time and resource-efficient. This approach has been successfully applied to other heterocyclic compounds.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic methodologies, real-time monitoring of the reaction progress is crucial. Advanced in-situ characterization techniques could provide valuable insights into reaction kinetics, intermediates, and byproduct formation.

Future research directions in this area would include:

Spectroscopic Monitoring: The application of in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy could allow for the continuous tracking of reactant consumption and product formation. This data is invaluable for understanding reaction mechanisms and identifying optimal reaction endpoints.

Process Analytical Technology (PAT): Integrating PAT tools into the synthesis of this compound would enable better control over critical process parameters, leading to improved consistency and yield.

Exploration of Multifunctional Materials Integration

The benzimidazole scaffold is known for its versatile chemical and physical properties, making it a candidate for incorporation into advanced materials. Research into this compound could explore its potential in multifunctional materials.

Potential areas of exploration include:

Energetic Materials: The presence of two nitro groups suggests that this compound could be investigated for its energetic properties. Future studies might involve theoretical calculations of its detonation velocity and pressure, as well as experimental determination of its thermal stability and sensitivity.

Polymer Composites: Incorporating this compound into polymer matrices could lead to the development of materials with enhanced thermal stability or specific optical properties. The compatibility of the compound with various polymers and the resulting material properties would need to be thoroughly investigated.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Computational approaches are increasingly being used to accelerate the discovery and optimization of new molecules. Machine learning (ML) and artificial intelligence (AI) could play a significant role in the future study of this compound.

Key applications would involve:

Property Prediction: ML models could be trained on existing data for other nitroaromatic and benzimidazole compounds to predict the physicochemical properties, and potential applications of this compound. This would allow for a more targeted experimental approach.

De Novo Design: AI algorithms could be employed to design novel benzimidazole derivatives with tailored properties. By learning the structure-property relationships from known compounds, these models can propose new molecules with enhanced characteristics for specific applications.

Synthetic Route Prediction: AI-powered retrosynthesis tools could help in identifying novel and efficient synthetic pathways for this compound, potentially overcoming some of the challenges associated with traditional synthetic design.

Q & A

Q. What are the optimal synthetic routes for 5,6-dinitro-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of benzimidazole precursors. For example, benzimidazol-2-amine derivatives are synthesized via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by nitration . Optimization includes:

- Temperature Control : Maintain 0–5°C during nitration to prevent over-nitration.

- Catalyst Selection : Use H₂SO₄/HNO₃ mixtures for regioselective dinitration.

- Purification : Recrystallization from ethanol/water yields pure product (typical yields: 60–75%) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- NMR/IR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–8.5 ppm (nitro group deshielding). IR confirms nitro stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- X-ray Crystallography : Resolve positional isomerism (e.g., 5,6- vs. 4,5-substitution). Planar benzimidazole cores (r.m.s. deviation <0.02 Å) and hydrogen-bonding networks (N–H⋯O) stabilize crystal packing .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO Gaps : Nitro groups reduce gap (~4.5 eV), enhancing electrophilicity.

- Charge Distribution : Nitro groups withdraw electron density, polarizing the benzimidazole ring (Mulliken charges: N1 = -0.45, O (nitro) = -0.30) .

- Reactivity Sites : Nitro groups activate C7 for nucleophilic substitution (e.g., Suzuki coupling) .

Q. What strategies resolve contradictions in reported biological activities of nitro-substituted benzimidazoles?

- Methodological Answer :

- Systematic SAR Studies : Compare nitro positioning (5,6- vs. 4,5-) using standardized assays (e.g., IC₅₀ in kinase inhibition). For example, 5,6-dinitro derivatives show 10× higher activity than mono-nitro analogs in in vitro cytotoxicity screens .

- Meta-Analysis : Evaluate solvent effects (DMSO vs. aqueous buffers) and cell-line variability (e.g., HeLa vs. MCF-7) .

Experimental Design & Data Analysis

Q. How to design experiments to study the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Nitro groups confer stability (t₁/₂ >24 hrs).

- Photodegradation : Expose to UV-Vis light (λ=254 nm); nitro derivatives show slower degradation than halogenated analogs .

Q. What analytical techniques quantify nitro group reduction in this compound during catalytic hydrogenation?

- Methodological Answer :

- Cyclic Voltammetry : Identify reduction peaks (-0.5 V to -0.7 V vs. Ag/AgCl) for nitro-to-amine conversion.

- LC-MS : Track intermediates (e.g., nitroso, hydroxylamine) with m/z shifts (e.g., Δm/z= -30 for each nitro reduction) .

Future Research Directions

Q. How can structural modifications enhance the selectivity of this compound for enzyme targets?

- Proposed Methodology :

- Fragment-Based Drug Design : Merge benzimidazole cores with known pharmacophores (e.g., indole for kinase binding).

- Covalent Docking : Use Schrödinger Suite to model nitro groups as electrophilic warheads targeting cysteine residues .

Q. What gaps exist in the mechanistic understanding of nitro group effects on benzimidazole bioactivity?

- Critical Analysis :

- Limited in vivo data on nitro-reductase activation.

- Proposed Studies :

- Isotope labeling (¹⁵N) to trace nitro metabolism.

- CRISPR screening to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.